molecular formula C22H32N2O4 B7451233 5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate

5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate

Cat. No.: B7451233
M. Wt: 388.5 g/mol
InChI Key: ZZKHIGOEYUUZGX-UHFFFAOYSA-N
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Description

5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate: is a complex organic compound featuring a pyrrolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate typically involves multiple steps:

  • Formation of the Pyrrolo[3,4-c]pyridine Core: : This step often involves cyclization reactions starting from suitable precursors like substituted pyridines and amines. Common methods include:

      Cyclization of substituted pyridines: with amines under acidic or basic conditions.

      Use of protecting groups: to ensure selective reactions at desired positions.

  • Introduction of tert-Butyl and Benzyl Groups: : These groups are introduced through alkylation reactions. For example:

      tert-Butylation: can be achieved using tert-butyl halides in the presence of a strong base.

      Benzylation: typically involves benzyl halides and a base like sodium hydride.

  • Esterification: : The final step involves esterification to introduce the dicarboxylate groups. This can be done using:

      Carboxylic acids and alcohols: in the presence of dehydrating agents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: while maintaining control over reaction conditions.

    Purification techniques: such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl and benzyl positions.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate).

    Reducing agents: LiAlH₄, NaBH₄, or catalytic hydrogenation.

    Nucleophiles: Halides, amines, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrrolo[3,4-c]pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of probes for imaging or studying biological processes.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The compound’s mechanism of action in biological systems would depend on its interaction with specific molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active

Properties

IUPAC Name

5-O-tert-butyl 3a-O-ethyl 2-benzyl-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-5-27-19(25)22-15-23(13-17-9-7-6-8-10-17)14-18(22)11-12-24(16-22)20(26)28-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKHIGOEYUUZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CN(CCC1CN(C2)CC3=CC=CC=C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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